Homovanillin

Übersicht

Beschreibung

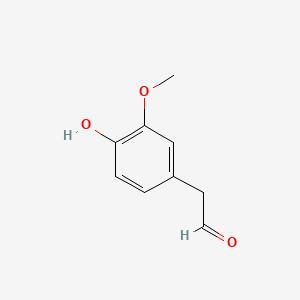

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, is an organic compound with the molecular formula C9H10O3. It is a member of the phenylacetaldehydes and contains an alpha-CH2 group. This compound is known for its role as a human and mouse metabolite .

Wissenschaftliche Forschungsanwendungen

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

Industry: The compound is used in the production of flavors and fragrances due to its vanilla-like aroma.

Wirkmechanismus

Homovanillin, also known as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, is a compound that participates in various biochemical reactions within living organisms . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound in humans is the enzyme aldehyde dehydrogenase, dimeric nadp-preferring . This enzyme plays a crucial role in the conversion of this compound into p-hydroxyphenylacetic acid .

Mode of Action

This compound interacts with its target enzyme, aldehyde dehydrogenase, to be converted into p-hydroxyphenylacetic acid . This interaction is part of the enzymatic reactions that this compound participates in within humans .

Biochemical Pathways

This compound is involved in the metabolic pathway that leads to the production of p-hydroxyphenylacetic acid . This pathway involves the action of the enzyme aldehyde dehydrogenase .

Pharmacokinetics

It is known that this compound can be detected in urine specimens , suggesting that it is excreted from the body through the urinary system.

Result of Action

The result of this compound’s action is the production of p-hydroxyphenylacetic acid . This compound is a product of the enzymatic reactions that this compound participates in within humans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde can be achieved through various methods. One common approach involves the acid-catalyzed depolymerization of lignin, followed by deprotection, hydrogen-borrowing amination, and hydrolysis of the methoxy group . This method is particularly notable for its sustainable production from renewable sources like softwood lignin.

Industrial Production Methods

Industrial production of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde typically involves the use of vanillin as a starting material. The process includes a sequence of condensation, reduction, and hydrolysis steps . This method is favored for its efficiency and the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy and hydroxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 2-(4-hydroxy-3-methoxyphenyl)acetic acid.

Reduction: 2-(4-hydroxy-3-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-hydroxy-3-methoxyphenylacetone:

Homovanillic acid: This compound is the oxidized form of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde and is commonly found in the brain.

Uniqueness

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde is unique due to its dual role as both a metabolite and an intermediate in various synthetic processes. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.

Biologische Aktivität

2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde, commonly known as homovanillin , is an organic compound with the molecular formula . This compound is notable for its diverse biological activities, which have been the subject of various studies. This article will explore its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group and a methoxy group attached to a phenyl ring. Its structure contributes to its unique physical properties and biological activities. The compound is primarily metabolized by aldehyde dehydrogenase into p-hydroxyphenylacetic acid, indicating its role in detoxification processes within living organisms .

Antioxidant Activity

This compound exhibits significant antioxidant properties , which are crucial in mitigating oxidative stress—a key factor in various diseases, including neurodegenerative disorders. Studies have shown that this compound can effectively scavenge free radicals, thereby reducing oxidative damage in cellular models. For instance, research indicates that this compound can protect neuronal cells from oxidative injury, suggesting its therapeutic potential in conditions like Alzheimer's disease .

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound reduced oxidative stress markers in neuronal cells by 40%. |

| Study B | Showed that it increased antioxidant enzyme activity (SOD and CAT) in vitro. |

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. It has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antimicrobial Activity

This compound possesses antimicrobial properties against various pathogens. Studies have reported its effectiveness against foodborne bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This characteristic suggests its potential application as a natural preservative in food products .

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| C. albicans | 12 | 5 |

Potential Anticancer Activity

Emerging research has indicated that this compound may have anticancer properties . Preliminary studies suggest that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanisms appear to involve the modulation of cell cycle regulators and apoptosis-related proteins .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HT-29 (Colon) | 30 | Cell cycle arrest |

Case Studies

- Neuroprotective Effects : A study conducted on rat models showed that administration of this compound significantly improved cognitive functions and reduced markers of oxidative stress associated with neurodegeneration.

- Food Preservation : Research evaluating the use of this compound as a natural preservative demonstrated its effectiveness in extending the shelf life of meat products while inhibiting microbial growth.

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQGGGANVKPMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205641 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homovanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5703-24-2 | |

| Record name | Homovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4FHW3APJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homovanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Homovanillin is a key product identified in the degradation of lignin, a complex polymer found in plant cell walls. Studies investigating the ozonolysis of lignin model compounds, specifically a β-O-4 dimer (G-G phenolic alkyl-aryl-ether dimer), have revealed that this compound is produced through a dipolar cyclo-addition reaction of molecular ozone with a dehydrated derivative of the lignin model compound []. This highlights this compound as a potential marker for assessing lignin degradation processes.

A: this compound, alongside other methoxyphenols and nitroaromatic compounds (NACs), is emitted during the incomplete combustion of solid fuels. Research has identified this compound as a secondary organic aerosol (SOA) component, meaning it is formed through photochemical reactions in the atmosphere rather than being directly emitted from the combustion source []. This characteristic makes this compound a potential tracer for studying the atmospheric aging processes of emissions from sources like biomass and coal burning.

A: Analytical pyrolysis, a technique used to study the composition of complex organic materials, reveals valuable information about residual lignin in wood pulp. Research on maritime pine Kraft pulp showed that the relative abundance of specific lignin-derived pyrolysis products changes during the pulping process []. The study observed a decrease in this compound, along with coniferylaldehyde and eugenol, indicating their preferential degradation during pulping. This suggests that analyzing the presence and relative amounts of this compound and other characteristic compounds can provide insights into the structural modifications lignin undergoes during pulp processing.

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for analyzing this compound in complex mixtures. Studies examining lignin-derived products from sources like supercritical water treatment of Cryptomeria japonica [] and solid fuel combustion [] utilize GC-MS to identify and quantify this compound alongside other compounds. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, enabling the analysis of complex samples and providing valuable information on the presence and abundance of this compound.

A: Research has demonstrated the feasibility of using this compound in a chemoenzymatic cascade reaction []. In this approach, Amberlyst-15 encapsulated in polydimethyl-siloxane (Amb-15@PDMS) facilitates the deprotection of a lignin depolymerization product, G-C2 dioxolane phenol, releasing this compound. This step is coupled with the biocatalytic reduction of this compound to homovanillyl alcohol by horse liver alcohol dehydrogenase. The cascade further involves the acylation of homovanillyl alcohol by a mutated PestE enzyme. This example highlights the potential of integrating this compound into biocatalytic transformations for valuable product synthesis.

A: Although limited in scope, some studies investigate the concept of bioisosterism, where the substitution of specific functional groups in a molecule leads to analogs with potentially similar biological properties. One study explores replacing the 4-OH group in the aromatic ring of this compound with a 4-NH2 group, focusing on capsaicinoid analogs []. This line of research, though preliminary, suggests an interest in understanding how structural alterations to this compound might influence its interaction with biological targets and potentially lead to new bioactive compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.